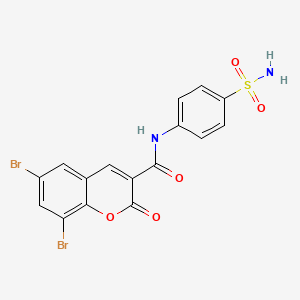

![molecular formula C19H23N3O2 B2423216 1-((1R,5S)-3-(1H-pirazol-1-il)-8-azabiciclo[3.2.1]octan-8-il)-2-(o-toliloxi)etan-1-ona CAS No. 2310098-46-3](/img/structure/B2423216.png)

1-((1R,5S)-3-(1H-pirazol-1-il)-8-azabiciclo[3.2.1]octan-8-il)-2-(o-toliloxi)etan-1-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

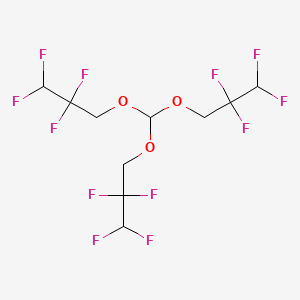

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.412. The purity is usually 95%.

BenchChem offers high-quality 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

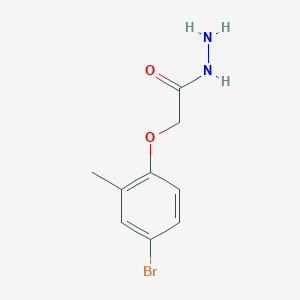

- Los investigadores han investigado este compuesto como un posible inhibidor de la polimerización de tubulina y agente anticancerígeno . Específicamente, el compuesto 6q demostró una potente actividad inhibitoria de la polimerización de tubulina y la inhibición del crecimiento contra líneas celulares de cáncer (A549, MCF-7 y HepG2). Inducía la apoptosis en las células A549 y exhibía efectos consistentes con los agentes que interactúan con los microtúbulos.

- Se han sintetizado y evaluado nuevos derivados de N-(1H-pirazol-5-il)nicotinamida para determinar sus propiedades antifúngicas. Estos compuestos se diseñaron con base en el andamiaje de pirazol, incluido el que usted mencionó. Se realizaron la confirmación estructural y la evaluación de la actividad antifúngica, lo que brindó información sobre posibles aplicaciones terapéuticas .

- Se han sintetizado ésteres de pinacol de ácidos 1-alquilpirazolborónicos. Estos compuestos son interesantes debido a su funcionalidad de ácido borónico, la cual tiene aplicaciones en varios campos, incluida la química medicinal y la ciencia de los materiales .

Propiedades Anticancerígenas

Actividad Antifúngica

Derivados de Ácido Borónico

Mecanismo De Acción

Target of Action

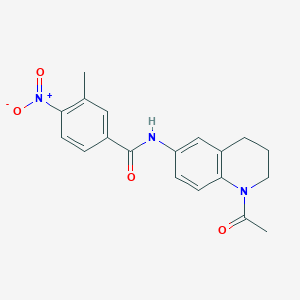

The primary targets of this compound are Janus kinases (JAKs) , specifically JAK1 and TYK2 . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .

Mode of Action

This compound is a highly potent and selective JAK1/TYK2 inhibitor . It was designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2, JAK3, and other human kinases . Its potency against JAK1 and TYK2 is measured in in vitro kinase assays with ATP concentrations at individual Km .

Biochemical Pathways

The compound exhibits potent cellular activity for JAK1-mediated IL-6 signaling . It has greater than 100-fold selectivity against JAK2-mediated cytokine signaling in human whole blood-based assays . This selective inhibition of JAK1 and/or TYK2 may minimize or avoid some of the toxicities associated with non-selective JAK inhibitors and potentially offer a better therapeutic window for treating autoimmune diseases .

Pharmacokinetics

The compound is orally bioavailable Oral administration of the compound demonstrated dose-dependent efficacy in commonly studied rat adjuvant-induced arthritis (raia) model and mouse collagen-induced arthritis (mcia) model .

Result of Action

The compound’s action results in significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change in adjuvant-induced disease in rats . These results suggest that the compound could have potential utility in treating autoimmune diseases such as rheumatoid arthritis (RA) .

Análisis Bioquímico

Biochemical Properties

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one plays a crucial role in biochemical reactions by selectively inhibiting Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2). These enzymes are key regulators of intracellular responses triggered by proinflammatory cytokines. The compound’s selective inhibition of JAK1 and TYK2 minimizes the toxicities associated with the inhibition of other Janus kinases, such as JAK2 and JAK3 . This selectivity is achieved through the compound’s unique structure, which allows it to bind specifically to JAK1 and TYK2, thereby preventing their activation and subsequent signaling pathways.

Cellular Effects

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one has been shown to have significant effects on various types of cells and cellular processes. In particular, the compound inhibits the signaling pathways mediated by interleukin-6 (IL-6), a proinflammatory cytokine that plays a critical role in autoimmune diseases . By inhibiting IL-6 signaling, the compound reduces inflammation and prevents the activation of immune cells that contribute to autoimmune responses. Additionally, the compound has been shown to influence gene expression and cellular metabolism, further highlighting its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one involves its selective binding to the ATP-binding sites of JAK1 and TYK2. This binding prevents the phosphorylation and activation of these kinases, thereby inhibiting downstream signaling pathways that are essential for the inflammatory response . The compound’s high selectivity for JAK1 and TYK2 is achieved through its unique structure, which allows it to fit precisely into the ATP-binding pockets of these kinases while avoiding other kinases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one have been observed to change over time. The compound exhibits high stability and maintains its inhibitory effects on JAK1 and TYK2 over extended periods . Long-term studies have shown that the compound continues to reduce inflammation and prevent immune cell activation without significant degradation or loss of efficacy. These findings suggest that the compound is suitable for long-term therapeutic use.

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one vary with different dosages. At lower doses, the compound effectively reduces inflammation and prevents autoimmune responses without causing significant side effects . At higher doses, the compound may cause toxic effects, such as immune suppression and anemia. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one is involved in several metabolic pathways, primarily through its interactions with JAK1 and TYK2. The compound’s inhibition of these kinases affects the metabolic flux and levels of various metabolites involved in the inflammatory response . Additionally, the compound may interact with other enzymes and cofactors that modulate its activity and stability, further influencing its metabolic effects.

Transport and Distribution

Within cells and tissues, 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as inflamed tissues, where it exerts its therapeutic effects. The compound’s distribution is also influenced by its physicochemical properties, which determine its ability to cross cellular membranes and reach intracellular targets.

Subcellular Localization

The subcellular localization of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one is primarily determined by its interactions with JAK1 and TYK2, which are located in the cytoplasm and associated with the cell membrane . The compound’s binding to these kinases prevents their translocation to the nucleus, thereby inhibiting the activation of downstream signaling pathways. Additionally, the compound may undergo post-translational modifications that influence its subcellular localization and activity.

Propiedades

IUPAC Name |

2-(2-methylphenoxy)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-14-5-2-3-6-18(14)24-13-19(23)22-15-7-8-16(22)12-17(11-15)21-10-4-9-20-21/h2-6,9-10,15-17H,7-8,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUAVPMGXJQNIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2C3CCC2CC(C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2423133.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2423135.png)

![6-chloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2423141.png)

![N-(3,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2423148.png)

![1-[3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2423149.png)

![4,4-Dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile](/img/structure/B2423152.png)

![N-benzyl-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2423156.png)